

Application Notes & Protocols: Quantification of Pyrazinamide in Human Plasma using UPLC-UV

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) is a crucial first-line antitubercular drug. Therapeutic drug monitoring (TDM) of PZA is essential to ensure optimal treatment efficacy and minimize toxicity. This document provides a detailed application note and protocol for the quantification of **pyrazinamide** in human plasma using Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV). This method is sensitive, reliable, and suitable for clinical research and drug development applications.[1][2][3]

Principle

This method utilizes UPLC for the rapid and efficient separation of **pyrazinamide** from endogenous plasma components. The sample preparation involves a straightforward protein precipitation step, which is both fast and effective.[1][4] The separated **pyrazinamide** is then detected by a UV detector at its maximum absorbance wavelength. Quantification is achieved by comparing the peak area of **pyrazinamide** in the plasma sample to a standard curve prepared with known concentrations of the drug.

Experimental Protocols Materials and Reagents

· Pyrazinamide reference standard



- Internal Standard (e.g., Caffeine, Acetazolamide)[5]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ultrapure water
- Blank human plasma

Instrumentation

A UPLC-UV system, such as the Waters H-class system equipped with a pump, autosampler, and UV detector, is recommended.[4][6] Data acquisition and processing should be performed using appropriate chromatography software.

Preparation of Solutions

- Stock Solutions: Prepare a stock solution of **pyrazinamide** by dissolving the reference standard in methanol.[7] Similarly, prepare a stock solution for the internal standard.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with an appropriate solvent (e.g., methanol-water).
- Calibration Standards and Quality Control (QC) Samples: Freshly prepare calibration standards and QC samples by spiking blank human plasma with the working standard solutions to achieve the desired concentration range.[4][6]

Sample Preparation (Protein Precipitation)

- Pipette 100 μL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1][4]
- Add 300 μL of a protein precipitation agent, such as a 1:1 mixture of methanol and acetonitrile containing the internal standard.[1][4]
- Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.[1][4]
- Centrifuge the tube at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[1][4]





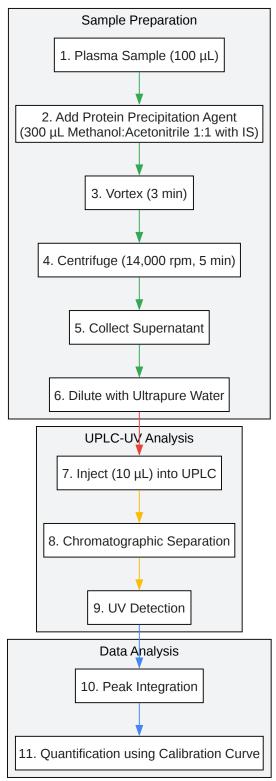


- Carefully collect the supernatant.[1][4]
- Dilute the supernatant with ultrapure water (e.g., 10-fold dilution) before injection into the UPLC system.[1]
- Inject 10 μL of the final solution into the UPLC system for analysis.[1][4]

Experimental Workflow for Pyrazinamide Quantification







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A flowchart of the experimental workflow for **pyrazinamide** quantification in human plasma.



UPLC-UV Conditions

The following are typical UPLC-UV conditions for the analysis of **pyrazinamide**. Optimization may be required based on the specific instrumentation and column used.

Parameter	Condition
UPLC System	Waters ACQUITY UPLC H-Class or equivalent
Column	ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 μm)[1][6]
Column Temperature	40°C[1][6]
Mobile Phase A	Methanol:Acetonitrile (1:1)[4]
Mobile Phase B	Ultrapure Water[4]
Gradient Elution	A gradient program should be optimized for the best separation. An example is provided in the table below.
Flow Rate	0.1 - 0.3 mL/min[6]
Injection Volume	10 μL[1][4]
UV Detection	268 nm[4][6]
Run Time	Approximately 14 minutes[4][6]

Example Gradient Elution Program[6]

Time (min)	Flow Rate (mL/min)	%A	%B
0 - 6	0.1	6	94
6 - 9	0.3	30	70
9 - 12	0.3	80	20
12 - 14	0.1	6	94



Method Validation Data

The developed UPLC-UV method should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation parameters for the quantification of **pyrazinamide** in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Linear Range (μg/mL)	Correlation Coefficient (r²)	LLOQ (μg/mL)
Pyrazinamide	5 - 60[1][7]	> 0.99[8]	5[1][7]

Table 2: Precision and Accuracy

QC Level	Concentrati on (µg/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
Low	10	< 15%[1][7]	< 15%[1][7]	85-115%[8]	85-115%[8]
Medium	20	< 15%[1][7]	< 15%[1][7]	85-115%[8]	85-115%[8]
High	40	< 15%[1][7]	< 15%[1][7]	85-115%[8]	85-115%[8]

Table 3: Recovery and Stability

Parameter	Result
Extraction Recovery	86.61% to 102.05%[6]
Freeze-Thaw Stability	Stable for at least one freeze-thaw cycle.[1][6]
Short-Term Stability	Processed samples are stable at room temperature for at least 8 hours in the autosampler.[1][6]
Long-Term Stability	Stable in plasma for at least 21 days when stored at -80°C.[1][6]

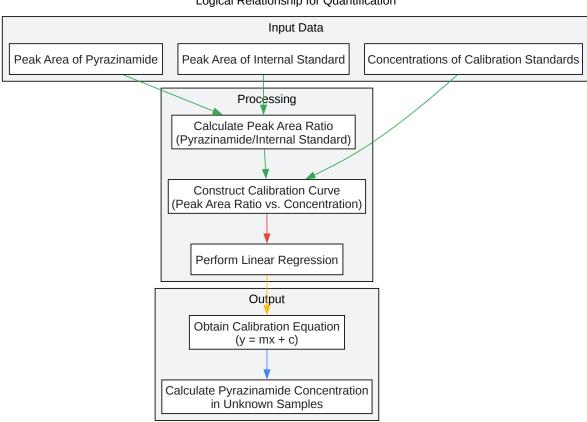


Data Analysis and Quantification

The concentration of **pyrazinamide** in the plasma samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of **pyrazinamide** to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the data to obtain the equation of the line, which is used to calculate the concentration of **pyrazinamide** in the unknown samples.

Logical Relationship for Quantification





Logical Relationship for Quantification

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A diagram illustrating the logical steps for data analysis and quantification.

Conclusion

The UPLC-UV method described provides a rapid, sensitive, and reliable approach for the quantification of **pyrazinamide** in human plasma. The simple one-step protein precipitation for



sample preparation makes it suitable for high-throughput analysis in clinical and research settings.[1][4] This method has been shown to be accurate and precise, meeting the requirements for bioanalytical method validation.

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